5-(3-Cyanophenyl)-2-hydroxypyridine, 95%
Description
5-(3-Cyanophenyl)-2-hydroxypyridine (CAS: 1198416-57-7) is a pyridine derivative with a hydroxyl group at the 2-position and a 3-cyanophenyl substituent at the 5-position. Its molecular formula is C₁₂H₈N₂O, with a molecular weight of 196.2 g/mol, and a purity of ≥95% .
Properties
IUPAC Name |
3-(6-oxo-1H-pyridin-3-yl)benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O/c13-7-9-2-1-3-10(6-9)11-4-5-12(15)14-8-11/h1-6,8H,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOZSUHCPSZXNHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CNC(=O)C=C2)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20682544 | |
| Record name | 3-(6-Oxo-1,6-dihydropyridin-3-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20682544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1198416-57-7 | |
| Record name | 3-(6-Oxo-1,6-dihydropyridin-3-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20682544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Structural Analogues with Varying Substituents
Halogen-Substituted Derivatives
Simpler structure with a chlorine atom at the 5-position. Chlorine’s electron-withdrawing nature increases acidity of the hydroxyl group compared to the cyano analogue. Used in cross-coupling reactions due to halogen reactivity .
5-(4-Chlorophenyl)-2-hydroxypyridine (CAS: 76053-43-5): Molecular formula: C₁₁H₈ClNO. Chlorine on the phenyl ring enhances lipophilicity and stability.
Electron-Donating and Hybrid Substituents
5-(3-Fluoro-4-methoxyphenyl)-2-hydroxypyridine (CAS: 1261945-15-6): Molecular formula: C₁₂H₁₀FNO₂. Fluorine and methoxy groups introduce steric and electronic effects. Methoxy improves solubility, while fluorine enhances metabolic stability in drug design .
5-(1,3-Benzoxazol-2-yl)-2-hydroxypyridine (CAS: 54627-93-9): Molecular formula: C₁₂H₈N₂O₂. Higher molecular weight (212.2 g/mol) compared to the target compound .
Positional Isomers and Cyanophenyl Variants
6-(4-Cyanophenyl)-2-hydroxypyridine, 98% (CAS: 1111110-50-9): Molecular formula: C₁₂H₈N₂O (same as target compound). Cyanophenyl group at the 6-position instead of 3. Positional isomerism may alter electronic distribution and intermolecular interactions. Higher purity (98%) suggests optimized synthesis protocols .
5-(4-Hydroxyphenyl)-2-hydroxypyridine, 96% (CAS: 41216-12-0): Molecular formula: C₁₁H₉NO₂. Lower molecular weight (187.2 g/mol) compared to the cyanophenyl analogue .
Comparative Data Table
Key Findings from Research
Substituent Effects :
- Electron-withdrawing groups (e.g., -CN, -Cl) increase the acidity of the hydroxyl group, enhancing reactivity in deprotonation or nucleophilic substitution .
- Electron-donating groups (e.g., -OCH₃) improve solubility but may reduce thermal stability .
Positional Isomerism: Cyanophenyl at the 5-position (target compound) vs. 6-position alters conjugation and dipole moments, affecting crystal packing and solubility .
Purity and Synthesis: Higher purity (e.g., 98% in 6-(4-cyanophenyl) derivative) correlates with advanced purification techniques, such as recrystallization or chromatography .
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